methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine sulfonyl group, and a cyanobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-keto ester under acidic conditions to form the pyrazole core.
Introduction of the Cyanobenzyl Group: The cyanobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable cyanobenzyl halide.
Attachment of the Piperidine Sulfonyl Group: This step involves the reaction of the pyrazole intermediate with a piperidine sulfonyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. For example, the piperidine sulfonyl group may interact with the active site of an enzyme, inhibiting its function.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(3-cyanobenzyl)-3-(piperidin-1-yl)-1H-pyrazole-4-carboxylate: Lacks the sulfonyl group, which may affect its reactivity and binding properties.
Methyl 1-(3-cyanobenzyl)-3-(morpholin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate: Contains a morpholine ring instead of a piperidine ring, which can influence its chemical behavior and biological activity.
Uniqueness
Methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both the piperidine sulfonyl group and the cyanobenzyl moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 1-(3-cyanobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate, with the CAS number 1251633-97-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N4O4S, with a molecular weight of 388.4 g/mol. The compound features a pyrazole core substituted with a piperidine sulfonamide and a cyanobenzyl group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the pyrazole ring followed by the introduction of the piperidine and cyanobenzyl substituents. While specific synthetic pathways for this compound are not extensively documented in the literature, similar pyrazole derivatives have been synthesized using standard organic reactions such as nucleophilic substitutions and cyclization reactions .
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various pathogens, including bacteria and fungi. Preliminary bioassays suggest that these compounds may inhibit the growth of certain fungal species, indicating potential applications in agricultural settings for crop protection .
Antiviral Properties
In addition to antimicrobial effects, some pyrazole derivatives have demonstrated antiviral activity. Research has shown that specific modifications to the pyrazole structure can enhance efficacy against viral infections. The mechanism often involves interference with viral replication or entry into host cells .
Enzyme Inhibition
Another area of interest is the inhibition of enzymes such as acetylcholinesterase (AChE). Compounds similar to this compound have been studied for their ability to inhibit AChE, which is crucial in treating neurodegenerative diseases like Alzheimer's. The presence of a piperidine moiety is often linked to increased binding affinity to AChE .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various pyrazole derivatives found that compounds with similar structural features to this compound exhibited significant fungicidal activity against wheat rust and phoma asparagi. The results indicated that modifications in the substituents could lead to enhanced biological activity .
Case Study 2: Enzyme Inhibition
Research conducted on related compounds demonstrated their potential as AChE inhibitors. The study highlighted that specific structural elements, including sulfonamide groups, play a critical role in enhancing inhibitory potency against AChE, suggesting that this compound could be a candidate for further investigation in neuropharmacology .
Properties
IUPAC Name |
methyl 1-[(3-cyanophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-26-18(23)16-13-21(12-15-7-5-6-14(10-15)11-19)20-17(16)27(24,25)22-8-3-2-4-9-22/h5-7,10,13H,2-4,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVVBXQDZIKKRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=CC(=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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